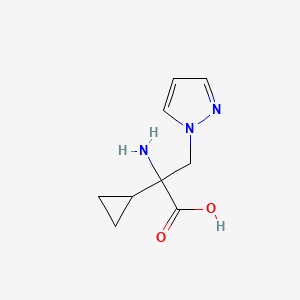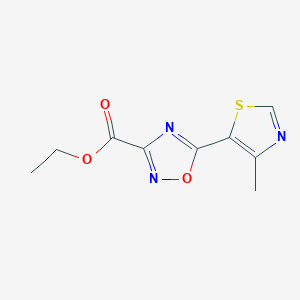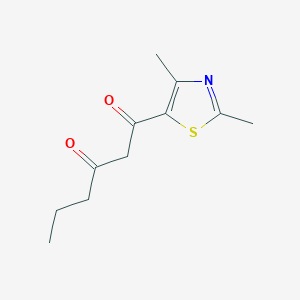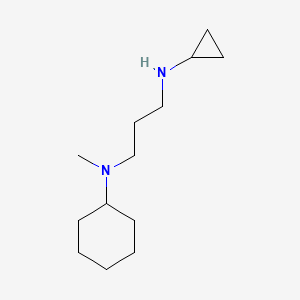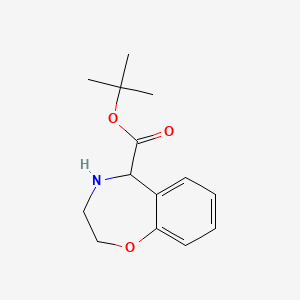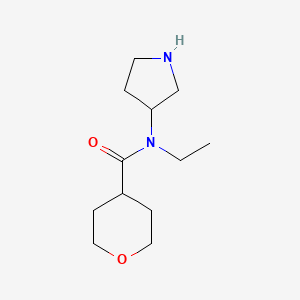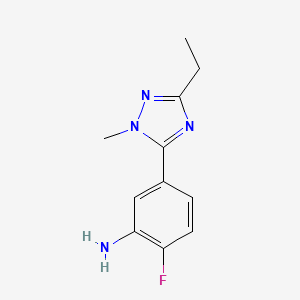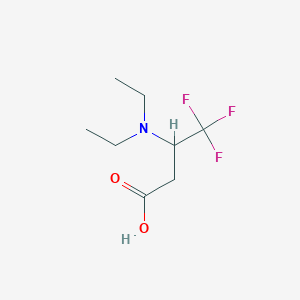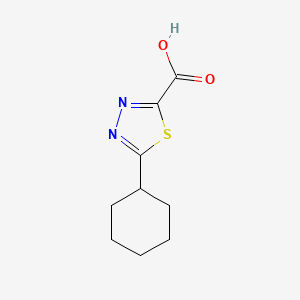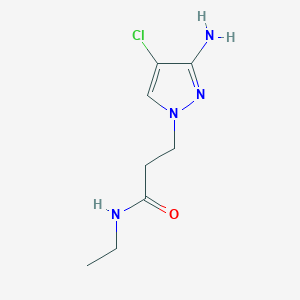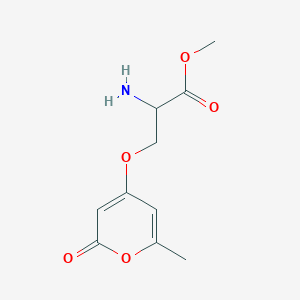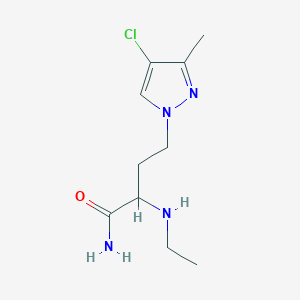![molecular formula C23H43O4P B13637122 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)
bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate: is a chemical compound with a molecular weight of 414.56 g/mol . It is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate involves several steps. The reaction conditions typically include the use of specific reagents and catalysts to ensure the correct stereochemistry of the product . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of new compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: It is used to study protein structures and functions.
Biological Studies: It helps in understanding various biological processes at the molecular level.
Medical Research: It is used in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
- Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate
- Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-1,3-benzodioxol-4-yl (hydroxy)methyl]phosphonate
These compounds share similar structural features but differ in their functional groups, leading to unique chemical properties and applications .
Properties
Molecular Formula |
C23H43O4P |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(2S)-2-[bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphorylmethyl]oxirane |
InChI |
InChI=1S/C23H43O4P/c1-15(2)20-9-7-17(5)11-22(20)26-28(24,14-19-13-25-19)27-23-12-18(6)8-10-21(23)16(3)4/h15-23H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1 |
InChI Key |
DVVLSHWEHUZOIF-QJMSMHCNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@@H]2CO2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC2CO2)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


